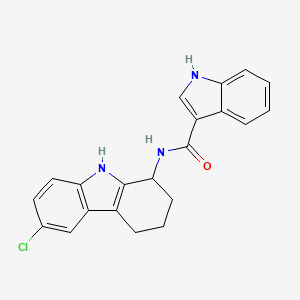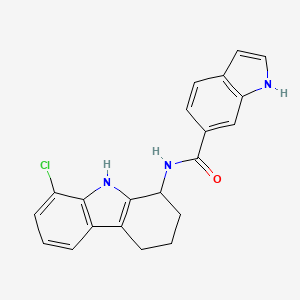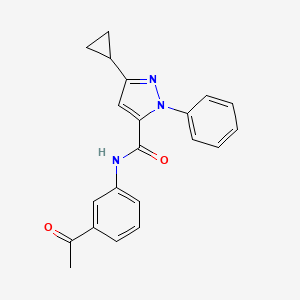![molecular formula C15H17ClN2O3 B10994487 N-[(4-chloro-1H-indol-1-yl)acetyl]-L-valine](/img/structure/B10994487.png)
N-[(4-chloro-1H-indol-1-yl)acetyl]-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chloro-1H-indol-1-yl)acetyl]-L-valine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-1H-indol-1-yl)acetyl]-L-valine typically involves the condensation of 4-chloroindole with an acylating agent, followed by coupling with L-valine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-1H-indol-1-yl)acetyl]-L-valine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur at the 4-chloro position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 4-chloroindoline derivatives.
Substitution: Formation of 4-substituted indole derivatives.
Scientific Research Applications
N-[(4-chloro-1H-indol-1-yl)acetyl]-L-valine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chloro-1H-indol-1-yl)acetyl]-L-valine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
4-chloroindole: A precursor in the synthesis of N-[(4-chloro-1H-indol-1-yl)acetyl]-L-valine.
Indole-2-carboxylic acid: An oxidation product of indole derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the L-valine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H17ClN2O3 |
|---|---|
Molecular Weight |
308.76 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-chloroindol-1-yl)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H17ClN2O3/c1-9(2)14(15(20)21)17-13(19)8-18-7-6-10-11(16)4-3-5-12(10)18/h3-7,9,14H,8H2,1-2H3,(H,17,19)(H,20,21)/t14-/m0/s1 |
InChI Key |
HZPKLZCBGDECNU-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=CC=C2Cl |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN1C=CC2=C1C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-methylacetamide](/img/structure/B10994404.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-one](/img/structure/B10994417.png)
![N-[5-(2,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10994422.png)



![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]biphenyl-4-carboxamide](/img/structure/B10994435.png)
![N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B10994439.png)


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10994473.png)
![N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10994475.png)
![N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10994483.png)

